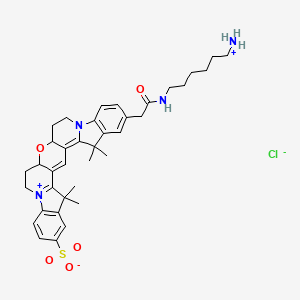

Cy3B amine (chloride)

Description

BenchChem offers high-quality Cy3B amine (chloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cy3B amine (chloride) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C37H47ClN4O5S |

|---|---|

Molecular Weight |

695.3 g/mol |

IUPAC Name |

24-[2-(6-azaniumylhexylamino)-2-oxoethyl]-5,5,27,27-tetramethyl-16-oxa-20-aza-12-azoniaheptacyclo[15.11.0.03,15.04,12.06,11.020,28.021,26]octacosa-1(28),2,4(12),6(11),7,9,21(26),22,24-nonaene-8-sulfonate;chloride |

InChI |

InChI=1S/C37H46N4O5S.ClH/c1-36(2)27-19-23(20-33(42)39-16-8-6-5-7-15-38)9-11-29(27)40-17-13-31-25(34(36)40)22-26-32(46-31)14-18-41-30-12-10-24(47(43,44)45)21-28(30)37(3,4)35(26)41;/h9-12,19,21-22,31-32H,5-8,13-18,20,38H2,1-4H3,(H-,39,42,43,44,45);1H |

InChI Key |

GJMKWOGQFVQODW-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)CC(=O)NCCCCCC[NH3+])N3C1=C4C=C5C(CC[N+]6=C5C(C7=C6C=CC(=C7)S(=O)(=O)[O-])(C)C)OC4CC3)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

A Senior Application Scientist's Guide to Cy3B vs. Cy3: Maximizing Fluorescence Quantum Yield

Executive Summary

For researchers, scientists, and drug development professionals leveraging fluorescence, the choice of fluorophore is a critical decision that directly impacts experimental sensitivity, clarity, and success. While Cyanine3 (Cy3) has been a workhorse in the field, its successor, Cy3B, offers substantial photophysical improvements that warrant careful consideration. This guide provides an in-depth technical comparison of Cy3 and Cy3B, focusing on the core parameter of fluorescence quantum yield. The principal finding is that Cy3B consistently outperforms Cy3 in brightness and signal stability due to a key structural modification that prevents non-radiative decay. This enhancement makes Cy3B the superior choice for demanding applications, including single-molecule studies, high-resolution imaging, and quantitative assays where maximal photon output is paramount.

Introduction: The Need for Brighter, More Stable Fluorophores

Cyanine dyes are a class of synthetic fluorophores indispensable for labeling biological molecules such as proteins and nucleic acids. Their utility in techniques ranging from immunofluorescence and microarrays to single-molecule Förster Resonance Energy Transfer (smFRET) has advanced our understanding of complex biological systems.[1] Cy3, with its emission in the yellow-orange spectrum (~570 nm), became a popular choice for its relatively good performance.[2]

However, the pursuit of scientific discovery continually pushes the limits of detection. Observing the dynamics of a single protein, quantifying a low-abundance transcript, or resolving subcellular structures requires fluorophores that are exceptionally bright and resistant to photobleaching. Cy3, while useful, suffers from intrinsic photophysical limitations, primarily a susceptibility to a process called trans-cis photoisomerization, which significantly lowers its fluorescence efficiency.[3][4] This limitation spurred the development of Cy3B, a structurally refined variant designed to overcome this specific shortcoming and deliver a higher, more stable photon output.[2][5][6]

The Structural Difference: A Rigid Solution to a Flexible Problem

The performance difference between Cy3 and Cy3B originates from a subtle but critical change in their chemical structures. Both dyes share a core structure consisting of two indole rings connected by a three-carbon polymethine chain.[2][7] In Cy3, this chain is flexible, allowing the molecule to bend and twist upon excitation by light.

This flexibility is the root of Cy3's primary weakness. Upon absorbing a photon, the excited Cy3 molecule can release that energy in one of two ways:

-

Fluorescence: Releasing the energy as a new, lower-energy photon (the desired outcome).

-

Photoisomerization: Twisting around the polymethine chain into a non-fluorescent "cis" isomer. This acts as a non-radiative decay pathway, effectively "wasting" the excitation energy as heat instead of light and reducing the quantum yield.[4][7]

Cy3B solves this problem by incorporating a rigid cyclized linker within the polymethine chain.[8] This structural brace "locks" the molecule, preventing the trans-to-cis isomerization.[8][9] By blocking this major non-radiative decay pathway, a much higher fraction of excited molecules relax by emitting a photon, leading to a dramatic increase in fluorescence quantum yield.[2][5]

Photophysical Properties: A Head-to-Head Comparison

The structural rigidity of Cy3B translates directly into superior photophysical characteristics. Cy3B is significantly brighter and more photostable, making it a more robust reporter in demanding fluorescence experiments.

| Property | Cy3 | Cy3B | Advantage of Cy3B |

| Excitation Max (nm) | ~555 nm | ~560 nm | Minor red-shift.[2] |

| Emission Max (nm) | ~569 nm | ~571 nm | Minor red-shift.[2] |

| Molar Extinction Coeff. (cm⁻¹M⁻¹) | ~150,000 | ~130,000 | Cy3 has slightly higher absorption. |

| Fluorescence Quantum Yield (Φ) | 0.05 - 0.15 (highly variable)[8] | 0.50 - 0.80 [8] | Dramatically higher and more stable. |

| Key Weakness | Photoisomerization leads to low Φ.[4] | None | Resistant to isomerization.[8][9] |

| Photostability | Moderate | High[2][5] | More photons emitted before bleaching. |

Note: Exact values can vary depending on the solvent, conjugation partner (DNA, protein), and local environment.

The most striking difference is the fluorescence quantum yield (Φ) , which measures the efficiency of converting absorbed photons into emitted photons.[10] While Cy3's quantum yield is low and highly sensitive to its environment, often dropping when conjugated to flexible biomolecules, Cy3B maintains a very high quantum yield.[4][8] For example, when incorporated into DNA, the quantum yield of Cy3B monomers can be as high as 0.8, whereas standard Cy3 NHS esters are around 0.15.[8] This means for every 100 photons absorbed, Cy3B can emit up to 80 photons, while Cy3 may only emit 15, making Cy3B over 5 times brighter in this context.

Practical Implications and Enhanced Application Performance

The superior quantum yield of Cy3B provides tangible benefits across a range of applications.

Single-Molecule FRET (smFRET)

In smFRET, where the conformational dynamics of individual molecules are observed, a high and stable photon output from the donor fluorophore is critical.[11] The low quantum yield of Cy3 can lead to "blinking" or dark states due to isomerization, which can be mistaken for a high-FRET state, thus complicating data analysis.[3] Cy3B's resistance to isomerization provides a stable, continuous signal, making it an excellent donor fluorophore for smFRET studies, resulting in cleaner data and more reliable interpretation of molecular dynamics.[11][12]

High-Resolution Imaging and Quantitative Assays

In techniques like immunofluorescence or fluorescence in situ hybridization (FISH), the goal is often to detect and quantify low-abundance targets. The enhanced brightness of Cy3B allows for lower levels of labeling or the use of lower excitation power, which in turn reduces phototoxicity and background fluorescence.[13] This leads to a higher signal-to-noise ratio, enabling more sensitive detection and more accurate quantification.

Experimental Protocols

To ensure the trustworthiness and reproducibility of fluorescence-based experiments, proper labeling and characterization are essential.

Protocol 1: Labeling Proteins with Cy3B NHS Ester

N-hydroxysuccinimidyl (NHS) esters are one of the most common reagents for labeling primary amines, such as the side chain of lysine residues in proteins.[14][15]

Objective: To covalently conjugate Cy3B-NHS ester to a target protein.

Materials:

-

Target protein (1-5 mg/mL)

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS, pH 8.3-8.5)[16]

-

Cy3B NHS Ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[17]

-

Size-exclusion chromatography column (e.g., gel filtration) for purification.[14][18]

Procedure:

-

Prepare Protein: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.[17] Buffers containing primary amines like Tris must be avoided as they will compete for reaction with the NHS ester.[15]

-

Prepare Dye: Immediately before use, dissolve the Cy3B NHS ester in a minimal volume of DMSO or high-quality DMF to create a stock solution (e.g., 10 mg/mL).[14][17]

-

Calculate Molar Ratio: Determine the desired molar excess of dye to protein. An 8- to 20-fold molar excess is a common starting point for achieving a degree of labeling (DOL) of 1-3.[15][17]

-

mg_dye = (mg_protein / MW_protein) * Molar_Excess * MW_dye

-

-

Reaction: Add the calculated volume of the dye stock solution to the protein solution while gently stirring.[14]

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature, protected from light.[14][18]

-

Purification: Separate the labeled protein conjugate from the unreacted free dye using a gel filtration or desalting column according to the manufacturer's instructions.[18] This step is critical to remove background fluorescence from unbound dye.[15]

-

Characterization (Optional but Recommended): Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~560 nm (for Cy3B).

Protocol 2: Measuring Relative Fluorescence Quantum Yield

The most common and accessible method for determining quantum yield is the comparative method, which compares the fluorescence of an unknown sample to a well-characterized standard with a known quantum yield (Φ_std).[19][20]

Objective: To determine the relative quantum yield of Cy3B-labeled protein using a reference standard.

Principle: If two solutions (a standard and a sample) have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. The ratio of their integrated fluorescence intensities is therefore equal to the ratio of their quantum yields.[20]

Equation: Φ_sample = Φ_std * (I_sample / I_std) * (n_sample² / n_std²)

Where:

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity (area under the emission curve).

-

n is the refractive index of the solvent.[19]

Procedure:

-

Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar wavelength range to Cy3B (e.g., Rhodamine 6G or Rhodamine B).

-

Prepare Solutions: Prepare a series of dilutions for both the standard and the Cy3B-labeled sample in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept very low (ideally < 0.1) to avoid inner filter effects.[20][21]

-

Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.

-

Measure Fluorescence: Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings (e.g., slit widths) are identical for all measurements.[20]

-

Integrate Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.[19]

-

Plot and Calculate: For both the standard and the sample, plot the integrated fluorescence intensity versus absorbance. The data should form a straight line. The slope of this line is 'm'.[19]

-

Final Calculation: Calculate the quantum yield using the slopes from the plots:

-

Φ_sample = Φ_std * (m_sample / m_std) * (n_sample² / n_std²)[19]

-

Conclusion and Recommendations

The development of Cy3B represents a significant advancement in fluorophore technology. By structurally preventing the photoisomerization that plagues Cy3, Cy3B delivers a substantially higher and more stable fluorescence quantum yield.[5][6][8] This translates to brighter signals, improved photostability, and higher quality data in virtually every application.

-

For new experiments: Default to using Cy3B, especially for demanding applications like single-molecule imaging, FRET, and the detection of low-abundance targets. The performance benefits far outweigh any potential cost differences.

-

For existing protocols using Cy3: Consider validating a switch to Cy3B. The increased signal-to-noise ratio may allow for a reduction in antibody/probe concentration or laser power, leading to cost savings and reduced phototoxicity.

-

For all applications: Always prioritize proper purification of labeled conjugates to remove free dye, as this is a common source of high background and misleading results.[15]

By understanding the photophysical mechanisms that differentiate these dyes and selecting the optimal tool for the task, researchers can maximize the quality and reliability of their fluorescence data, accelerating the pace of discovery.

References

-

abberior GmbH. (n.d.). NHS ester protocol for labeling proteins. Retrieved from [Link]

-

Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved from [Link]

-

Huang, C. Y., et al. (2007). Characterization of Photoinduced Isomerization and Intersystem Crossing of the Cyanine Dye Cy3. The Journal of Physical Chemistry A, 111(11), 2096-2103. Retrieved from [Link]

-

Glen Research. (n.d.). Application Note – Protein Labeling with NHS Esters. Glen Report 33.13. Retrieved from [Link]

-

Huang, C. Y., et al. (2007). Characterization of Photoinduced Isomerization and Intersystem Crossing of the Cyanine Dye Cy3. The Journal of Physical Chemistry A, 111(11), 2096–2103. Retrieved from [Link]

-

Huang, C. Y., et al. (2007). Characterization of photoinduced isomerization and intersystem crossing of the cyanine dye Cy3. The Journal of Physical Chemistry A, 111(11), 2096-2103. Retrieved from [Link]

-

Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15, 2955–2984. Retrieved from [Link]

-

Resch-Genger, U., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8(8), 1585-1600. Retrieved from [Link]

-

Sanborn, M. E., et al. (2007). Sequence-dependent photophysical properties of Cy3-labeled DNA. SPIE Proceedings. Retrieved from [Link]

-

ResearchGate. (2013, October 29). Is Cy3B less photostable than Cy3? Retrieved from [Link]

-

ResearchGate. (n.d.). Characterization of Photoinduced Isomerization and Intersystem Crossing of the Cyanine Dye Cy3. Retrieved from [Link]

-

Hall, L. M., Gerowska, M., & Brown, T. (2012). A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers. Nucleic Acids Research, 40(14), e108. Retrieved from [Link]

-

Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Retrieved from [Link]

-

UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

-

Krainer, G., et al. (2023). The potential of fluorogenicity for single molecule FRET and DyeCycling. Frontiers in Molecular Biosciences, 10, 1284948. Retrieved from [Link]

-

ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]

-

Kapanidis, A. N., et al. (2010). monitoring multiple distances within a single molecule using switchable Fret. Oxford Physics. Retrieved from [Link]

-

ResearchGate. (n.d.). Cy3B™: Improving the Performance of Cyanine Dyes. Retrieved from [Link]

-

Tom Brown Group. (2012, April 18). New improved Cy3 analogues. Retrieved from [Link]

-

Ingargiola, A., et al. (2022). Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes. Journal of the American Chemical Society, 144(34), 15556–15571. Retrieved from [Link]

-

metabion. (n.d.). Cy3B. Retrieved from [Link]

-

Lakowicz, J. R., et al. (2003). Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles. Journal of Fluorescence, 13(1), 5-19. Retrieved from [Link]

-

Elangovan, M., et al. (2013). Single-molecule imaging in vivo: the dancing building blocks of the cell. Integrative Biology, 5(3), 509-521. Retrieved from [Link]

-

Jares-Erijman, E. A., & Jovin, T. M. (2003). FRET imaging. Nature Biotechnology, 21(11), 1387-1395. Retrieved from [Link]

-

ResearchGate. (n.d.). Observing coupled folding and binding by single-molecule FRET. Retrieved from [Link]

Sources

- 1. csl.johnshopkins.edu [csl.johnshopkins.edu]

- 2. Cy3 NHS Ester | AAT Bioquest [aatbio.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. spiedigitallibrary.org [spiedigitallibrary.org]

- 5. Cy3B Tetrazine | AAT Bioquest [aatbio.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. researchgate.net [researchgate.net]

- 8. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. metabion.com [metabion.com]

- 10. Making sure you're not a bot! [opus4.kobv.de]

- 11. groups.physics.ox.ac.uk [groups.physics.ox.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. vectorlabs.com [vectorlabs.com]

- 14. NHS ester protocol for labeling proteins [abberior.rocks]

- 15. goldbio.com [goldbio.com]

- 16. interchim.fr [interchim.fr]

- 17. lumiprobe.com [lumiprobe.com]

- 18. glenresearch.com [glenresearch.com]

- 19. agilent.com [agilent.com]

- 20. chem.uci.edu [chem.uci.edu]

- 21. iss.com [iss.com]

Molecular Structure of Conformationally Locked Cy3B Amine: A Technical Guide

This guide provides an in-depth technical analysis of Cy3B Amine , focusing on its conformationally locked molecular architecture, superior photophysical mechanics, and application protocols.

Executive Summary

Cy3B Amine represents a significant evolution in cyanine fluorophore engineering.[1] Unlike standard Cyanine-3 (Cy3), which suffers from low quantum yield (~0.[1][2]15) due to non-radiative decay via cis-trans photoisomerization, Cy3B employs a conformationally locked polymethine bridge.[1][3] This rigidification restricts torsional rotation, boosting the fluorescence quantum yield to 0.67–0.92 and extending the fluorescence lifetime to ~2.8 ns. The "Amine" derivative specifically provides a primary amine (-NH₂) handle, enabling orthogonal conjugation to carboxyl-activated targets (e.g., NHS esters) or serving as a scaffold for further functionalization (e.g., click chemistry motifs).[1]

Molecular Architecture & Chemical Mechanics[1]

The Rigidification Paradox

Standard Cy3 consists of two indole rings connected by a flexible trimethine (polymethine) bridge. Upon excitation, this flexible bridge allows the molecule to rotate around its carbon-carbon bonds, entering a "dark" state (photoisomerization) rather than emitting a photon.

Cy3B solves this by bridging the polymethine chain. The structure incorporates a saturated carbon strap that connects the nitrogen atoms of the indole rings to the central carbon of the methine chain (or bridges the rings themselves), effectively "locking" the chromophore in a planar, all-trans configuration.

Structural Specifications (Cy3B Amine)

-

Core Chromophore: Rigidified trimethine cyanine.[1]

-

Formula (Typical): C₃₇H₄₇ClN₄O₅S (varies by counterion and linker length).[1]

-

Molecular Weight: ~695.32 Da (chloride salt).[1]

-

Reactive Moiety: Primary Amine (-NH₂), typically attached via a C6-alkyl linker to one of the indole nitrogens or the rigidifying strap, ensuring minimal steric interference with the chromophore.[1]

-

Solubility Groups: Sulfonate (-SO₃⁻) groups are often retained on the indole rings to maintain aqueous solubility and prevent aggregation-induced quenching (H-dimer formation).[1]

Photophysical Profile

| Property | Value | Mechanistic Implication |

| Excitation Max | 559–566 nm | Red-shifted vs. Cy3 (550 nm) due to planarization.[1] |

| Emission Max | 570–578 nm | Stokes shift ~12 nm; ideal for TRITC/Cy3 filters.[1] |

| Extinction Coeff.[1][4][5][6][7][8] ( | ~130,000 M⁻¹cm⁻¹ | High absorptivity ensures bright signal at low copy numbers.[1] |

| Quantum Yield ( | 0.67 (protein) – 0.90+ (free) | >4x brighter than Cy3. Lack of rotation eliminates non-radiative decay channels.[1] |

| Fluorescence Lifetime ( | ~2.8 ns | Longer lifetime allows for fluorescence lifetime imaging (FLIM) separation from background.[1] |

Photophysical Mechanics: The "Locked" Advantage

The following diagram illustrates the suppression of non-radiative decay in Cy3B compared to standard Cy3.

Figure 1: Mechanistic comparison of excitation decay pathways.[1] Cy3B blocks the isomerization route, forcing energy emission as photons.

Experimental Protocol: Conjugation of Cy3B Amine

Cy3B Amine is primarily used to label carboxyl-containing biomolecules (activated as NHS esters) or to synthesize "Click" reagents (e.g., Cy3B-Tetrazine).[1]

Workflow: Carboxyl-to-Amine Conjugation

Objective: Covalently attach Cy3B Amine to a target molecule (e.g., a modified oligonucleotide or a small molecule drug with an activated ester).[1]

Materials:

-

Cy3B Amine (lyophilized).

-

Target Molecule (must contain NHS-ester or similar amine-reactive group).[1][9]

-

Buffer: Anhydrous DMSO or DMF (for stock); 0.1 M Sodium Bicarbonate (pH 8.3) for reaction.

-

Purification: HPLC or Gel Filtration (Sephadex G-25).[1]

Step-by-Step Protocol:

-

Stock Preparation: Dissolve Cy3B Amine in anhydrous DMSO to 10 mM. Note: Cy3B is hygroscopic; equilibrate vial to room temp before opening.

-

Activation (If Target is Carboxyl): If the target has a free carboxyl (-COOH), activate it first using EDC/NHS in MES buffer (pH 5.[1]0) for 15 mins. If Target is already an NHS-ester, skip to step 3.[1]

-

Conjugation Reaction:

-

Mix Target (NHS-ester) with Cy3B Amine at a 1:1.2 molar ratio (slight excess of dye ensures complete target labeling, or reverse ratio if dye is precious).

-

Adjust solvent to 0.1 M NaHCO₃ (pH 8.3).[1] Crucial: Avoid primary amine buffers like Tris or Glycine.[1]

-

Incubate for 1 hour at Room Temperature (RT) in the dark.

-

-

Quenching: Add 100 mM Tris or Glycine (pH 8.0) to quench unreacted NHS esters.

-

Purification:

-

Small Molecules: Reverse-phase HPLC (C18 column, Acetonitrile/Water gradient).

-

Proteins/Oligos: Size-exclusion chromatography or dialysis to remove free Cy3B Amine.[1]

-

-

Validation: Measure Absorbance at 280 nm (protein) and 560 nm (Cy3B). Calculate Degree of Labeling (DOL) using

.

Conjugation Logic Diagram

Figure 2: Reaction pathway for Cy3B Amine conjugation to activated esters.[1]

Applications & Strategic Advantages

Single-Molecule FRET (smFRET)

Cy3B is the "Gold Standard" donor for smFRET due to its high quantum yield and lack of fluctuations .[1] Standard Cy3 exhibits "blinking" caused by transient isomerization to dark states. Cy3B eliminates this, providing a continuous photon stream essential for tracking fast conformational changes in proteins or DNA.

Super-Resolution Microscopy (STORM/PALM)

While Cy3B is generally "locked" and non-blinking (making it poor for STORM which requires blinking), it is excellent for STED (Stimulated Emission Depletion) microscopy due to its photostability, allowing it to withstand high-intensity depletion lasers without rapid bleaching.[1]

DNA/RNA Labeling

Cooper et al. (2004) demonstrated that Cy3B-labeled oligonucleotides show significantly higher sensitivity in qPCR and hybridization assays compared to Cy3, as the rigid structure prevents quenching interactions with the DNA bases (specifically Guanosine).

References

-

Cooper, M., et al. (2004). "Cy3B: Improving the Performance of Cyanine Dyes."[2][6][7][10] Journal of Fluorescence, 14(2), 145–150. Link

-

Hall, L. M., Gerowska, M., & Brown, T. (2012).[11] "A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers."[3][11] Nucleic Acids Research, 40(14), e108. Link

-

Sanborn, M. E., et al. (2007). "Fluorescence properties and photophysics of the sulfo-indocyanine Cy3 linked covalently to DNA." Journal of Physical Chemistry B, 111(37), 11064–11074. Link[1]

-

BroadPharm. "Cy3B Amine Product Data." BroadPharm Catalog. Link[1]

Sources

- 1. Cy3 amine | C36H52Cl2N4O | CID 126455642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cy3B Tetrazine | AAT Bioquest [aatbio.com]

- 3. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cy3B amine | BroadPharm [broadpharm.com]

- 5. Cy3B Fluorescent Dye Oligonucleotide Labeling [biosyn.com]

- 6. Cy3B maleimide, 926905-86-4 | BroadPharm [broadpharm.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Cy3 NHS Ester | AAT Bioquest [aatbio.com]

- 11. browngroupnucleicacidsresearch.org.uk [browngroupnucleicacidsresearch.org.uk]

Cy3B amine chloride molecular weight and formula

Cy3B Amine Chloride: Molecular Architecture, Photophysical Properties, and Conjugation Methodologies

Executive Summary

Cy3B amine chloride is a highly advanced, yellow-emitting cyanine dye derivative engineered to overcome the photophysical limitations of standard Cyanine 3 (Cy3)[1][2]. By incorporating a rigidified polymethine bridge, Cy3B achieves near-perfect fluorescence quantum yields and exceptional photostability[2][3]. Equipped with an aliphatic primary amine separated by a spacer linker, this molecule serves as a premier labeling reagent for researchers developing targeted protein degraders, single-molecule tracking assays, and FRET-based diagnostics[1][4].

Molecular Architecture & Chemical Specifications

The fundamental advantage of Cy3B amine chloride lies in its locked molecular geometry.

-

Counterion Causality: The chloride salt form is deliberately chosen to maximize aqueous solubility while maintaining stability in polar aprotic solvents (like DMSO or DMF) required for stock solution preparation[3][6].

-

Structural Causality (E-E-A-T): In standard Cy3, photon absorption frequently leads to non-radiative decay via cis-trans isomerization of the flexible polymethine chain[2]. Cy3B eliminates this energy sink by physically locking the polymethine bridge into a fused ring system[2]. Because the molecule cannot isomerize upon excitation, the excited state is forced to relax radiatively. This structural rigidity boosts the quantum yield from ~0.15 to 0.92 and grants it extreme resistance to photobleaching[2][3].

Caption: Photophysical pathways comparing standard Cy3 and the conformationally locked Cy3B fluorophore.

Photophysical Profile: Cy3 vs. Cy3B

The structural rigidity of Cy3B translates directly into superior optical performance, making it highly preferable for low-abundance target detection.

| Property | Standard Cy3 | Cy3B Amine Chloride |

| Excitation Maximum (λex) | ~550 nm | 558 - 566 nm[3] |

| Emission Maximum (λem) | ~570 nm | 572 - 578 nm[3] |

| Fluorescence Quantum Yield (Φ) | ~0.15 (unbound) | 0.92[3] |

| Extinction Coefficient (ε) | ~150,000 M⁻¹cm⁻¹ | 137,000 M⁻¹cm⁻¹[3] |

| Photo-isomerization | High | Blocked (Conformationally Locked)[2] |

Bioconjugation Chemistry & Self-Validating Protocol

The primary aliphatic amine of Cy3B is specifically designed to react with electrophilic groups, such as activated NHS esters, epoxides, or carbonyls[1][3]. The amine is intentionally separated from the bulky fluorophore core by a long aliphatic linker, which reduces steric hindrance and increases conjugation efficiency[1].

Below is a self-validating, step-by-step protocol for conjugating Cy3B amine chloride to a carboxyl-containing biomolecule (e.g., a protein or synthetic polymer) via EDC/NHS chemistry.

Step-by-Step Methodology: EDC/NHS Coupling

-

Step 1: Carboxyl Activation (pH 5.5–6.0)

-

Action: Dissolve the carboxyl-containing biomolecule in 0.1 M MES buffer (pH 5.5). Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS. Incubate for 15 minutes at room temperature.

-

Causality: MES is a non-amine-containing buffer, preventing cross-reactivity. A slightly acidic pH is strictly required here because EDC is most efficient at pH 5.5, while the resulting NHS-ester intermediate is highly susceptible to rapid hydrolysis at higher pH levels.

-

-

Step 2: Buffer Exchange

-

Action: Pass the reaction through a desalting spin column pre-equilibrated with 0.1 M Sodium Bicarbonate buffer (pH 8.3).

-

Causality: Removing unreacted EDC prevents unwanted cross-linking in subsequent steps. Exchanging the buffer establishes the optimal alkaline environment required for the amine reaction.

-

-

Step 3: Amine Coupling (pH 8.0–8.5)

-

Action: Reconstitute Cy3B amine chloride in anhydrous DMSO to prevent moisture degradation[6]. Add a 5-fold molar excess of the dye to the activated biomolecule. Incubate for 2 hours at room temperature in the dark.

-

Causality: The primary amine of Cy3B must be in its deprotonated (freebase) form to act as a strong nucleophile. Because aliphatic amines have a pKa of ~9.0–10.0, a buffer pH of 8.0–8.5 ensures a sufficient fraction of the amine is deprotonated without causing excessively rapid hydrolysis of the NHS ester.

-

-

Step 4: Purification & Self-Validation (Quality Control)

-

Action: Remove free dye using size-exclusion chromatography. Measure the absorbance of the purified conjugate at 280 nm (protein) and 566 nm (Cy3B).

-

Validation Logic: Calculate the Degree of Labeling (DOL) using the formula: DOL = (A566 / 137,000) / ((A280 - (A566 * CF)) / ε_protein). If the DOL falls between 1.0 and 3.0, the protocol is validated as successful. A DOL < 1 indicates failed activation (check EDC/NHS freshness); a DOL > 3 indicates over-labeling, which may cause fluorescence quenching.

-

Caption: Step-by-step EDC/NHS bioconjugation workflow for Cy3B amine chloride.

Applications in Advanced Research

Because it is not prone to photo-isomerization, Cy3B amine chloride is a critical reagent in single-molecule fluorescence resonance energy transfer (smFRET)[2]. The high photon output prior to photobleaching allows for significantly longer observation windows. Furthermore, it is increasingly utilized in the synthesis of fluorescently tagged PROTACs (Proteolysis Targeting Chimeras) to track the intracellular localization and degradation kinetics of target proteins[7].

References

-

Title: A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers | Source: National Institutes of Health (NIH) / PMC | URL: [Link]

-

Title: Systematic Exploration of Different E3 Ubiquitin Ligases: An Approach Towards Potent and Selective CDK6 Degraders | Source: Royal Society of Chemistry | URL: [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cy3B amine | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Cy3B 胺氯化物 | Cy3B amine chloride | 荧光染料 | 美国InvivoChem [invivochem.cn]

- 7. rsc.org [rsc.org]

Mastering the Solubilization of Cy3B Amine: A Technical Guide to DMSO and DMF

For Immediate Release

Abstract

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility characteristics of Cy3B amine in two common polar aprotic solvents: dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). As a non-sulfonated cyanine dye, proper dissolution of Cy3B amine is critical for its successful application in bioconjugation and other labeling protocols. This guide moves beyond simple statements of solubility to explore the underlying chemical principles, provide field-proven protocols, and offer expert insights into solvent selection for optimal experimental outcomes. All recommendations are grounded in authoritative sources to ensure scientific integrity.

Introduction: The Critical First Step in Fluorescent Labeling

Cy3B amine is a bright, photostable fluorescent dye widely utilized in life sciences for the labeling of biomolecules.[1][2] Its primary amine group allows for covalent attachment to various functional groups on proteins, nucleic acids, and other molecules of interest.[3] However, as a non-sulfonated cyanine dye, Cy3B amine exhibits limited aqueous solubility.[4][5] Therefore, the initial step of dissolving the lyophilized dye in an appropriate organic solvent is paramount to the success of any labeling experiment. Improper solubilization can lead to dye aggregation, reduced reactivity, and inconsistent results.

This guide focuses on the two most common solvents for this purpose: DMSO and DMF. Both are highly polar aprotic solvents capable of dissolving a wide range of organic molecules.[6] The choice between them, however, can have subtle but significant impacts on the stability of the dye, the efficiency of the conjugation reaction, and the integrity of the biomolecule being labeled.

Understanding the Solubility of Cy3B Amine

Multiple suppliers of Cy3B amine and related cyanine dyes confirm its solubility in both DMSO and DMF.[3][7][8] While precise quantitative solubility limits are not always published, practical experience and available data allow for the establishment of reliable working concentrations.

Physicochemical Properties of Cy3B Amine and Solvents

The solubility of Cy3B amine is governed by its chemical structure and the properties of the solvent. As a non-sulfonated cyanine dye, it is inherently more hydrophobic than its sulfonated counterparts.[9]

| Compound/Solvent | Molecular Weight ( g/mol ) | Key Characteristics |

| Cy3B amine | ~695.32[4] | Non-sulfonated, hydrophobic cyanine dye with a reactive primary amine. |

| DMSO | 78.13[1] | Highly polar aprotic solvent, strong hydrogen bond acceptor, miscible with water.[10] |

| DMF | 73.09 | Highly polar aprotic solvent, excellent for many organic reactions. |

This table summarizes the key properties of Cy3B amine and the solvents discussed.

Recommended Stock Solution Concentrations

-

General Amine-Reactive Dyes: Protocols often suggest preparing stock solutions at a concentration of 10 mg/mL in anhydrous DMSO or DMF.[11][12]

-

Cy3B NHS Ester: A related Cy3B derivative, the NHS ester, is recommended to be reconstituted at 1 mg/mL in anhydrous DMF/DMSO.[13]

-

Calculators for Other Cy3B Derivatives: Tools provided for Cy3B acid and azide allow for the calculation of solvent volumes to achieve concentrations of 1 mM, 5 mM, and 10 mM in DMSO, indicating good solubility at these levels.[14][15]

Based on this information, a concentration of 1-10 mg/mL is a safe and effective starting point for preparing Cy3B amine stock solutions in either anhydrous DMSO or DMF.

Experimental Protocols: A Self-Validating System

The following protocols are designed to ensure complete and consistent solubilization of Cy3B amine. The key to success is the use of high-quality, anhydrous solvents to prevent hydrolysis of the dye, especially if it is an amine-reactive ester derivative.[1]

Essential Materials

-

Lyophilized Cy3B amine

-

Anhydrous DMSO or anhydrous DMF[16]

-

Vortex mixer

-

Microcentrifuge

-

Pipettes and tips

Step-by-Step Dissolution Protocol

-

Equilibrate the Dye: Before opening, allow the vial of lyophilized Cy3B amine to come to room temperature. This prevents condensation of atmospheric moisture inside the cold vial.

-

Solvent Addition: Add the required volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 1-10 mg/mL).

-

Vortexing: Tightly cap the vial and vortex for 1-3 minutes, or until the dye is completely dissolved. Visual inspection should show a clear, colored solution with no visible particulates.

-

Centrifugation: Briefly centrifuge the vial to collect the entire solution at the bottom.

-

Immediate Use and Storage: It is highly recommended to use the dye solution immediately.[11] For short-term storage, aliquots of the solution in anhydrous solvent can be stored at -20°C for up to two weeks, protected from light and moisture.[13] Avoid repeated freeze-thaw cycles.

Caption: Workflow for the dissolution of Cy3B amine.

Expertise & Experience: Choosing Between DMSO and DMF

While both solvents are effective for dissolving Cy3B amine, the choice can be application-dependent.

Considerations for Bioconjugation

In the context of labeling proteins and other biomolecules, the solvent used to introduce the dye can influence the outcome.

-

DMSO: Often considered slightly less harsh on protein structure than DMF. Some studies have shown that using DMSO as the co-solvent in conjugation reactions can lead to better antibody recognition in immunoassays compared to DMF.[17] This suggests that DMSO may better preserve the native conformation of the protein during labeling.

-

DMF: A very common and effective solvent for dissolving amine-reactive dyes.[18] However, it is classified as a reprotoxic substance in some regions, leading some organizations to prefer DMSO for safety and environmental reasons.

Practical Tips from the Field

-

Anhydrous is Non-Negotiable: The presence of water can lead to the hydrolysis of amine-reactive dyes, reducing their labeling efficiency. Always use high-quality, anhydrous grade solvents.[1]

-

Fresh is Best: Prepare dye stock solutions immediately before use. Storing reactive dyes in solution, even at low temperatures, can lead to degradation over time.[11]

-

Solvent as a Co-solvent: In labeling reactions, the dye dissolved in DMSO or DMF is typically added as a small percentage (5-20%) of the total reaction volume, which is usually an aqueous buffer.[4]

Sources

- 1. biotium.com [biotium.com]

- 2. genelink.com [genelink.com]

- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. researchgate.net [researchgate.net]

- 7. vectorlabs.com [vectorlabs.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Non-Sulfonated Cyannine Fluorescent dyes - do you need water soluble nano labels? Lumiprobe - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]

- 10. Molecular Probes DMSO, Anhydrous 10 x 3 mL | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.ca]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 14. Cy3B azide | AAT Bioquest [aatbio.com]

- 15. Cy3B acid | AAT Bioquest [aatbio.com]

- 16. genetargetsolutionsshop.com.au [genetargetsolutionsshop.com.au]

- 17. Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. interchim.fr [interchim.fr]

Introduction: The Significance of Cy3B in Modern Fluoroscopy

An In-Depth Technical Guide to the Molar Extinction Coefficient and Application of Cy3B Amine

In the landscape of fluorescent labeling, cyanine dyes have become indispensable tools for researchers in biology, medicine, and materials science. Among these, Cy3B stands out as a significant advancement over its predecessor, Cy3. Cy3B is a bright, orange-fluorescent dye engineered for superior performance. Its chemical structure features a rigid design that conformationally locks the polymethine chain, the core of the chromophore.[1] This structural rigidity prevents photo-isomerization, a common pathway for fluorescence quenching in other cyanine dyes, resulting in dramatically increased photostability and a higher fluorescence quantum yield.[1][2][3][4]

This guide serves as a technical resource for researchers, providing core physicochemical data, validated experimental protocols, and the scientific rationale behind the accurate determination and use of Cy3B concentration, a critical parameter for reproducible and quantitative fluorescence-based assays. While the focus is on "Cy3B amine," it is essential to understand that this molecule is often the precursor to more reactive species, most commonly the N-hydroxysuccinimide (NHS) ester, which is used to label primary amines on target biomolecules.

Part 1: The Theoretical Foundation - Quantifying Dye Concentration via the Beer-Lambert Law

The ability to accurately determine the concentration of a fluorophore solution is fundamental to any quantitative application. This is achieved through spectrophotometry, governed by the Beer-Lambert Law. This principle states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

The law is expressed as:

A = εcl

Where:

-

A is the Absorbance (a dimensionless quantity), measured by a spectrophotometer.

-

ε (epsilon) is the molar extinction coefficient , a unique physical constant for a substance under specific conditions (e.g., solvent, pH, wavelength). Its units are M⁻¹cm⁻¹.

-

c is the molar concentration of the absorbing species (mol/L or M).

-

l is the path length of the cuvette, which is typically 1 cm.

The molar extinction coefficient is therefore the cornerstone for calculating the concentration of a Cy3B solution from a simple absorbance measurement.

Part 2: Physicochemical & Spectroscopic Properties of Cy3B

Accurate application of the Beer-Lambert law requires precise values for the physicochemical properties of Cy3B. These values can vary slightly between manufacturers and the specific chemical form of the dye (e.g., free amine vs. NHS ester). The data presented below is consolidated from authoritative technical datasheets.

Table 1: Core Properties of Cy3B Dyes

| Property | Value | Source(s) |

|---|---|---|

| Molar Extinction Coefficient (ε) | 130,000 M⁻¹cm⁻¹ (in Methanol) | [5][6] |

| 120,000 M⁻¹cm⁻¹ (NHS Ester) | [3][4] | |

| 137,000 M⁻¹cm⁻¹ (Amine) | [7] | |

| Maximum Absorbance (λmax) | ~559 - 566 nm | [5][7] |

| Maximum Emission (λem) | ~570 - 578 nm | [5][7] |

| Molecular Weight (MW) | 695.3 g/mol (Amine) | [7] |

| 657.21 g/mol (NHS Ester) | [3][4] | |

| Recommended Solvents | Anhydrous DMSO, DMF, Methanol | [3][7] |

| pH Insensitivity Range | pH 4 to pH 10 |[3][4] |

Note on Extinction Coefficient Variation: The slight variation in the reported extinction coefficient highlights the importance of using the value provided by the specific manufacturer of your dye lot for the most accurate calculations. For the protocols in this guide, we will use ε = 130,000 M⁻¹cm⁻¹ .

Part 3: Experimental Protocol for Determining Cy3B Amine Concentration

This protocol provides a step-by-step method for accurately determining the concentration of a Cy3B amine stock solution.

Causality: The core principle is to prepare a dilute solution of the dye where the absorbance falls within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU) and then use the Beer-Lambert law to calculate the concentration of that dilution, which can then be used to determine the concentration of the original stock.

Caption: Reaction of Cy3B NHS ester with a primary amine.

Methodology:

-

Prepare the Protein and Buffer:

-

Causality: The reaction is highly pH-dependent. A basic pH (8.0-9.0) deprotonates the primary amines on lysine residues, making them nucleophilic and reactive toward the NHS ester. [2][5]Buffers containing primary amines (like Tris or glycine) must be avoided as they will compete with the protein for reaction with the dye.

-

Exchange the protein into an amine-free buffer, such as 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5. This can be done using a spin desalting column.

-

Adjust the protein concentration to 2-10 mg/mL. The reaction is more efficient at higher protein concentrations. [8][9]

-

-

Prepare the Dye Solution:

-

Perform the Labeling Reaction:

-

Purify the Conjugate:

-

Separate the labeled protein from unreacted dye and the NHS byproduct using a spin desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

-

-

Characterize the Conjugate (Degree of Labeling):

-

Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and 559 nm (A₅₅₉) .

-

Calculate the Molar Concentration of Cy3B:

-

[Cy3B] = A₅₅₉ / (ε_Cy3B * l)

-

-

Calculate the Molar Concentration of the Protein:

-

Causality: The Cy3B dye also absorbs a small amount of light at 280 nm, which will artificially inflate the apparent protein concentration. A correction factor must be used to account for this. The correction factor for Cy3B is approximately 0.08. [5] * A_protein = A₂₈₀ - (A₅₅₉ * CorrectionFactor)

-

[Protein] = A_protein / (ε_protein * l)

-

(Where ε_protein is the molar extinction coefficient of your specific protein at 280 nm)

-

-

Calculate the Degree of Labeling (DOL):

-

DOL = [Cy3B] / [Protein]

-

The DOL represents the average number of dye molecules per protein molecule.

-

-

Part 5: Critical Considerations and Best Practices

-

Solvent Effects: The absorption and emission spectra of cyanine dyes can be influenced by solvent polarity. [11][12][13]While Cy3B is robust, it is critical to use the extinction coefficient specified for the solvent you are using for measurements (e.g., methanol) to ensure accuracy.

-

Storage and Handling: Lyophilized Cy3B amine and its derivatives should be stored at -20°C and protected from moisture and light. [3]Stock solutions in anhydrous DMSO are more stable than aqueous solutions but should be stored in small, single-use aliquots at -20°C for no more than a few weeks to prevent degradation from repeated freeze-thaw cycles and moisture contamination. [5]* Purity: Always use high-purity, anhydrous solvents (especially DMSO or DMF) for reconstituting reactive dyes to minimize hydrolysis and ensure maximal reactivity.

References

- The effect of solvent on the optical properties of cyanine dye films. (n.d.). ScienceDirect.

- Cy3 NHS Ester. (n.d.).

- Some Effects of Solvents upon the Absorption Spectra of Dyes. III. Temperature and Organic Solutions of Cyanine Dyes. (n.d.). pubs.acs.org.

- Amersham Cy3B mono-reactive dye. (n.d.). Cytiva.

- CY3B NHS ESTER DESCRIPTION. (n.d.). Vector Labs.

- Cy3B NHS ester | Fluorochrome Dye. (n.d.). MedChemExpress.

- Solvent Effects on the Absorption Maxima of Conjugated Dyes: Testing the Applicability of the Particle-in-a-Box Model. (2016).

- Solvatochromic behavior on the absorption spectra of Pinacyanol Chloride dye in various solvents. (2012). Asian Journal of Research in Chemistry.

- Solvent influence on absorption and fluorescence spectra of merocyanine dyes: a theoretical and experimental study. (2003). SciSpace.

- Amine-Reactive Probe Labeling Protocol. (n.d.). Thermo Fisher Scientific - US.

- Amine-Reactive Dyes for Dead Cell Discrimin

- Conjugation Protocol for Amine Reactive CoraFluor™ Reagents. (n.d.). R&D Systems.

- Everything About Labeling Proteins with NHS Esters. (2026). GoldBio.

- "Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples". (2010). Current Protocols in Cytometry.

- Cy3B amine. (n.d.). BroadPharm.

- CY3B NHS ESTER. (n.d.). AWS.

- CY3 AMINE DESCRIPTION. (n.d.). vectorlabs.com.

- Conjugation Protocol for Amine-Reactive Dyes. (n.d.). tocris.com.

- Amersham Cy3B NHS es. (n.d.).

- A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers. (n.d.). PMC.

- (A) Effect of pH on fluorescence intensity of the cyanine in the... (n.d.).

- Stability, specificity and fluorescence brightness of multiply-labeled fluorescent DNA probes. (n.d.). Nucleic Acids Research | Oxford Academic.

Sources

- 1. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cy3 NHS Ester | AAT Bioquest [aatbio.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 5. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. Cy3B amine | BroadPharm [broadpharm.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. goldbio.com [goldbio.com]

- 11. nathan.instras.com [nathan.instras.com]

- 12. researchgate.net [researchgate.net]

- 13. ajrconline.org [ajrconline.org]

An In-depth Technical Guide to the Fluorescence Lifetime Properties of the Cy3B Fluorophore

Introduction: Beyond Intensity, Into the Time Domain with Cy3B

For researchers and drug development professionals leveraging fluorescence, the quest for brighter, more stable, and exquisitely sensitive probes is perpetual. While fluorescence intensity has long been the cornerstone of biological imaging and quantification, the temporal dimension of fluorescence—its lifetime—offers a rich, quantitative, and robust parameter for probing molecular environments and interactions. The fluorescence lifetime, τ, is the average time a fluorophore spends in the excited state before returning to the ground state by emitting a photon.[1][2][3] This property is intrinsic to a given fluorophore in a specific environment and is largely independent of probe concentration and excitation intensity, offering a significant advantage over intensity-based measurements.[4][5][6]

Among the pantheon of available fluorophores, the cyanine dye Cy3B stands out for its exceptional photophysical properties. Cy3B is a structurally rigid analogue of the more common Cy3 dye.[7][8] This rigidity, conferred by a conformationally locked polymethine chain, prevents photo-isomerization, a major pathway of non-radiative decay in flexible cyanine dyes.[8][9] The result is a fluorophore with a significantly higher fluorescence quantum yield and enhanced photostability.[7][10] Crucially, this structural constraint also renders the fluorescence lifetime of Cy3B remarkably stable and insensitive to environmental variables such as viscosity and temperature, a stark contrast to its flexible counterpart, Cy3.[11]

This technical guide provides an in-depth exploration of the fluorescence lifetime properties of Cy3B. We will delve into the photophysical principles governing its behavior, detail methodologies for its precise measurement, and explore how its unique characteristics can be leveraged for robust and quantitative applications in life sciences and drug discovery, particularly in Förster Resonance Energy Transfer (FRET) and Fluorescence Lifetime Imaging Microscopy (FLIM).

The Photophysics of Cy3B: A Foundation of Stability

To appreciate the unique advantages of Cy3B, it is essential to understand the fundamental processes that govern fluorescence. The Jablonski diagram provides a classical representation of the electronic and vibrational states of a molecule and the transitions between them.[2][12][13]

Caption: A simplified Jablonski diagram illustrating the principal photophysical pathways for a fluorophore like Cy3B.

Upon absorption of a photon, a Cy3B molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From S₁, it can return to the ground state through several pathways:

-

Fluorescence: The emissive decay, releasing a photon. The rate of this process (k_f) is a key determinant of the fluorophore's brightness.

-

Non-radiative Decay: Energy dissipation through processes like internal conversion (heat). The rate of this process is denoted as k_nr.

The fluorescence lifetime (τ) is inversely proportional to the sum of the rates of all de-excitation pathways:

τ = 1 / (k_f + k_nr) [4]

For many fluorophores, particularly flexible dyes like Cy3, k_nr is highly sensitive to the local environment. For example, increased temperature or decreased viscosity can enhance molecular motion, leading to more efficient non-radiative decay and a shorter fluorescence lifetime.[11]

The defining feature of Cy3B is its rigid structure, which significantly suppresses non-radiative decay pathways associated with molecular rotation (isomerization).[8][9] This leads to a lower k_nr that is largely independent of the microenvironment. Consequently, Cy3B exhibits a stable and predictable fluorescence lifetime, making it an excellent probe for quantitative measurements.

Quantitative Properties of Cy3B

The superior photophysical properties of Cy3B are evident in its key parameters, which are summarized in the table below.

| Property | Cy3B | Cy3 | Reference(s) |

| Fluorescence Lifetime (τ) in PBS | ~2.8 ns | ~0.3 ns | [14] |

| Quantum Yield (Φ) | ~0.67 - 0.85 | ~0.04 - 0.15 | [7] |

| Molar Extinction Coefficient (ε) | ~130,000 M⁻¹cm⁻¹ | ~150,000 M⁻¹cm⁻¹ | [8] |

| Excitation Maximum (λ_ex) | ~558 nm | ~548 nm | [8][14] |

| Emission Maximum (λ_em) | ~572 nm | ~562 nm | [8][14] |

| Environmental Sensitivity of Lifetime | Low | High | [11] |

Measuring the Fluorescence Lifetime of Cy3B: A Practical Guide

The most common and accurate method for measuring fluorescence lifetimes in the nanosecond range is Time-Correlated Single Photon Counting (TCSPC).[8][15][16][17] This technique measures the time delay between the excitation of a sample by a pulsed laser and the detection of the emitted single photons.

Caption: A schematic workflow of a Time-Correlated Single Photon Counting (TCSPC) experiment for measuring fluorescence lifetime.

Experimental Protocol: TCSPC Measurement of Cy3B-Labeled Protein

This protocol outlines the steps for measuring the fluorescence lifetime of a protein labeled with Cy3B using a TCSPC system.

A. Protein Labeling with Cy3B

-

Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.[18] Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the dye and should be avoided.[18]

-

Dye Preparation: Dissolve Cy3B NHS ester in anhydrous DMSO to a concentration of 10 mg/mL immediately before use.

-

Labeling Reaction: Add a 5-10 fold molar excess of the reactive Cy3B dye to the protein solution. The optimal dye-to-protein ratio may need to be determined empirically. Incubate the reaction for 1 hour at room temperature, protected from light.

-

Purification: Remove unconjugated dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[18][19]

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm and 558 nm (the absorbance maximum of Cy3B).

B. TCSPC Data Acquisition

-

Sample Preparation: Dilute the Cy3B-labeled protein in a suitable buffer (e.g., PBS) to an absorbance of approximately 0.1 at 558 nm in a 1 cm path length cuvette. This ensures that the photon detection rate is optimal for TCSPC.

-

Instrument Setup:

-

Use a pulsed laser source with an excitation wavelength close to the absorbance maximum of Cy3B (e.g., 560 nm).

-

Set the pulse repetition rate to ensure that the time between pulses is at least 5-10 times the expected fluorescence lifetime of Cy3B (e.g., a 20 MHz repetition rate gives a 50 ns window).

-

Collect the emission through a monochromator or bandpass filter centered around the emission maximum of Cy3B (e.g., 575 nm).

-

Adjust the detection rate to be approximately 1-5% of the laser repetition rate to avoid pulse pile-up artifacts.

-

-

Data Collection:

-

Acquire an Instrument Response Function (IRF) by measuring a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength. The IRF characterizes the temporal profile of the excitation and detection system.[4]

-

Acquire the fluorescence decay of the Cy3B-labeled protein sample until a sufficient number of photons (typically 10,000-100,000 in the peak channel) have been collected to ensure good statistical accuracy.

-

C. Data Analysis

-

Deconvolution: The measured fluorescence decay is a convolution of the true fluorescence decay and the IRF. Use deconvolution software to extract the true decay profile.

-

Model Fitting: Fit the deconvolved fluorescence decay data to a single or multi-exponential decay model. For a pure Cy3B-labeled protein in a homogenous environment, a single exponential decay model is expected: I(t) = I₀ * exp(-t/τ) where I(t) is the intensity at time t, I₀ is the initial intensity, and τ is the fluorescence lifetime.

-

Goodness of Fit: Evaluate the quality of the fit using statistical parameters such as chi-squared (χ²) and the randomness of the weighted residuals. A good fit will have a χ² value close to 1.0 and randomly distributed residuals.[4]

Leveraging the Stable Lifetime of Cy3B in Advanced Applications

The robust and environmentally insensitive fluorescence lifetime of Cy3B makes it an ideal probe for quantitative and reliable measurements in complex biological systems.

Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer process between two fluorophores, a donor and an acceptor, when they are in close proximity (typically 1-10 nm).[16] The efficiency of FRET (E) is highly dependent on the distance (r) between the donor and acceptor:

E = 1 / (1 + (r/R₀)⁶)

where R₀ is the Förster distance, the distance at which FRET efficiency is 50%.

FRET leads to a decrease in the donor's fluorescence intensity and, importantly, a shortening of its fluorescence lifetime. The FRET efficiency can be calculated from the donor's lifetime in the presence (τ_DA) and absence (τ_D) of the acceptor:

E = 1 - (τ_DA / τ_D)

The Cy3B Advantage in FRET:

The stable and predictable lifetime of Cy3B as a FRET donor provides a self-validating system. Any measured change in its lifetime can be confidently attributed to FRET, rather than to environmental fluctuations that could affect a less stable fluorophore. This is particularly advantageous for in-cell or in-vivo FRET measurements where the local environment is complex and can vary.[1]

Caption: Schematic of a FRET experiment using Cy3B as the donor. The shortening of the donor's lifetime is a direct measure of FRET efficiency.

Fluorescence Lifetime Imaging Microscopy (FLIM)

FLIM is a powerful imaging technique that creates contrast based on the fluorescence lifetime at each pixel of an image, rather than the fluorescence intensity.[3][5][6] This allows for the visualization of the local environment of a fluorophore and the detection of molecular interactions through FRET.

The Cy3B Advantage in FLIM:

When using Cy3B in FLIM, its stable lifetime provides a consistent baseline. Variations in the lifetime across a FLIM image can then be directly and quantitatively interpreted as changes in FRET efficiency, indicating protein-protein interactions or conformational changes. This makes Cy3B an excellent choice for quantitative FLIM-FRET studies in cellular and tissue imaging.[5]

Conclusion: The Power of a Stable Clock

The fluorescence lifetime of Cy3B is more than just a photophysical parameter; it is a robust and reliable reporter of the molecular world. Its structurally enforced rigidity translates into a stable and predictable lifetime, largely immune to the environmental perturbations that can confound measurements with other fluorophores. This inherent stability makes Cy3B a superior tool for quantitative fluorescence applications, particularly FRET and FLIM, where precise and accurate measurements are paramount. By understanding and harnessing the unique fluorescence lifetime properties of Cy3B, researchers and drug development professionals can gain deeper, more quantitative insights into the complex molecular processes that underpin biology and disease.

References

-

QuanTI-FRET: a framework for quantitative FRET measurements in living cells. PMC. [Link]

-

In vivo quantitative FRET small animal imaging: Intensity versus lifetime-based FRET. SPIE. [Link]

-

Amersham Cy3B mono-reactive dye. Cytiva. [Link]

-

Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes. Journal of the American Chemical Society. [Link]

-

Quantitative multi-color FRET measurements by Fourier lifetime excitation-emission matrix spectroscopy. PMC. [Link]

-

Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair. PMC. [Link]

-

Advanced Data Analysis for Fluorescence-Lifetime Single-Molecule Localization Microscopy. MDPI. [Link]

-

The fluorescence lifetimes of 2 (A and B), 3 (C and D) and 1 (E and F)... ResearchGate. [Link]

-

Jablonski diagram of Cy3 in the presence of a FRET acceptor. After... ResearchGate. [Link]

-

Protein labeling protocol. Abberior Instruments. [Link]

-

5.2 Jablonski diagram and state transitions - Photochemistry. Fiveable. [Link]

-

Quantitative multi-color FRET measurements by Fourier lifetime excitation-emission matrix spectroscopy. Optica Publishing Group. [Link]

-

A quantitative protocol for intensity-based live cell FRET imaging. Laser Analytics Group. [Link]

-

Time-Correlated Single Photon Counting (TCSPC) technique is used to measure the fluorescence lifetime of compounds in specific e. University of Notre Dame. [Link]

-

Cy3B™: Improving the Performance of Cyanine Dyes | Request PDF. ResearchGate. [Link]

-

Fluorescence Lifetime Measurements and Biological Imaging. Chemical Reviews. [Link]

-

Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. HORIBA. [Link]

-

Analysis of fluorescence decay kinetics measured in the frequency domain using distributions of decay times. PMC. [Link]

-

Fluorescence Quenching. ETH Zurich. [Link]

-

Jablonski diagram. Wikipedia. [Link]

-

Time-correlated single photon counting (TCSPC). Friedrich Schiller University Jena. [Link]

-

Lifetime Data of Selected Fluorophores. ISS. [Link]

-

Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. HORIBA. [Link]

-

Cy3 Protein Labeling Kit. Jena Bioscience. [Link]

-

Fluorescence lifetime imaging of optically levitated aerosol: a technique to quantitatively map the viscosity of suspended aerosol particles. RSC Publishing. [Link]

-

Cy3 fluorescent lifetime at the periphery of aqueous microdroplets. (a)... ResearchGate. [Link]

-

Fluorescence Lifetime Imaging Microscopy. ScienceDirect. [Link]

-

What is FLIM - Fluorescence Lifetime Imaging Microscopy? | Learn & Share. PicoQuant. [Link]

-

Fluorescence Lifetime Standards Data Table. Edinburgh Instruments. [Link]

-

Förster resonance energy transfer and protein-induced fluorescence enhancement as synergetic multi-scale molecular rulers. PMC. [Link]

-

Fluorescent labeling and modification of proteins. PMC. [Link]

-

Jablonski Energy Diagram. Evident Scientific. [Link]

-

Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays. MDPI. [Link]

-

Molecular Probes for Fluorescence Lifetime Imaging. PMC. [Link]

-

Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. MDPI. [Link]

-

Internally labeled Cy3/Cy5 DNA constructs show greatly enhanced photo-stability in single-molecule FRET experiments. Nucleic Acids Research. [Link]

-

(A) Jablonski diagram: once an organic dye absorbs a photon it is... ResearchGate. [Link]

-

Fluorescence lifetime imaging (FLIM): Basic concepts and some recent developments. Elsevier. [Link]

Sources

- 1. In vivo quantitative FRET small animal imaging: Intensity versus lifetime-based FRET [escholarship.org]

- 2. fiveable.me [fiveable.me]

- 3. What is FLIM - Fluorescence Lifetime Imaging Microscopy? | Learn & Share | Leica Microsystems [leica-microsystems.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bdt.semi.ac.cn [bdt.semi.ac.cn]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. ossila.com [ossila.com]

- 9. Dependence of Fluorescence Quenching of CY3 Oligonucleotide Conjugates on the Oxidation Potential of the Stacking Base Pair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Unifying Mechanism for Thiol-Induced Photoswitching and Photostability of Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Jablonski diagram - Wikipedia [en.wikipedia.org]

- 13. Jablonski Energy Diagram [evidentscientific.com]

- 14. josephgroup.ucsd.edu [josephgroup.ucsd.edu]

- 15. Fluorescence lifetime measurement | Hamamatsu Photonics [hamamatsu.com]

- 16. horiba.com [horiba.com]

- 17. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 18. jenabioscience.com [jenabioscience.com]

- 19. d3.cytivalifesciences.com [d3.cytivalifesciences.com]

Methodological & Application

Conjugation of Cy3B Amine to Carboxylic Acids: A Comprehensive Application Note

Executive Summary & Mechanistic Rationale

Cy3B is a rigidified, enhanced analogue of the widely utilized Cyanine 3 (Cy3) fluorophore. The integration of a cyclized polymethine linker in Cy3B prevents the photo-induced cis/trans isomerization that typically degrades the fluorescence of standard cyanine dyes[1]. As a result, Cy3B exhibits a significantly higher fluorescence quantum yield (

The amine derivative, Cy3B amine , features an aliphatic primary amine separated from the fluorophore by a linker[2]. This structural design makes it a highly efficient nucleophile for conjugating to carboxylic acid-containing targets—such as proteins, peptides, functionalized polymers, and nanoparticles—forming a highly stable amide bond.

Causality in Conjugation Chemistry

The direct reaction between an amine and a carboxylic acid is thermodynamically unfavorable at room temperature. Therefore, the chemically inert carboxylate must be activated into a reactive electrophile:

-

Aqueous Systems (EDC/Sulfo-NHS): For proteins and water-soluble polymers, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is used to form an unstable O-acylisourea intermediate. The addition of Sulfo-NHS converts this into a semi-stable Sulfo-NHS ester[3]. Critical Insight: This activation must occur at a slightly acidic pH (5.5–6.0) to maximize EDC efficiency and minimize NHS ester hydrolysis. The subsequent addition of Cy3B amine requires a pH shift to 7.2–8.0 to ensure the primary amine is deprotonated and highly nucleophilic.

-

Organic Systems (HATU/DIPEA): For synthetic peptides or hydrophobic small molecules, HATU in the presence of a non-nucleophilic base (DIPEA) in anhydrous DMF or DMSO provides rapid and highly efficient coupling[3].

Reaction Workflow Visualization

Reaction workflow for the EDC/Sulfo-NHS mediated conjugation of Cy3B amine.

Materials & Reagents

-

Fluorophore: Cy3B amine (e.g., Lumiprobe, BroadPharm)[2],[4].

-

Crosslinkers: EDC·HCl and Sulfo-NHS (for aqueous) or HATU and DIPEA (for organic).

-

Buffers:

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

-

Conjugation Buffer: 0.1 M HEPES or PBS, pH 7.5. (Note: Strictly avoid Tris, glycine, or any amine-containing buffers, as primary amines will compete for the NHS ester).

-

-

Purification: Size-exclusion desalting columns (e.g., Sephadex G-25) or dialysis cassettes.

Experimental Protocols

Protocol A: Aqueous EDC/Sulfo-NHS Coupling (For Proteins/Nanoparticles)

This protocol is optimized for water-soluble targets where maintaining native conformation is critical[3].

-

Target Preparation: Dissolve the carboxylic acid-containing target in Activation Buffer (0.1 M MES, pH 6.0) to a concentration of 2–10 mg/mL.

-

Activation: Add a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS to the target solution.

-

Incubation: Mix gently and incubate for 15–30 minutes at room temperature to form the Sulfo-NHS ester intermediate.

-

Quenching & pH Shift: Add 2-mercaptoethanol (to a final concentration of 20 mM) to quench unreacted EDC. Shift the pH to 7.5 by adding 10X Conjugation Buffer (e.g., 1 M HEPES, pH 7.5).

-

Dye Preparation: Dissolve Cy3B amine in anhydrous DMSO at 10 mg/mL immediately before use to prevent degradation.

-

Conjugation: Add a 5 to 10-fold molar excess of Cy3B amine to the activated target.

-

Reaction: Incubate the mixture for 2–4 hours at room temperature (or overnight at 4°C) in the dark with gentle rotation.

-

Purification: Remove unreacted Cy3B amine using a size-exclusion desalting column pre-equilibrated with PBS, or via extensive dialysis against PBS.

Protocol B: Organic HATU/DIPEA Coupling (For Peptides/Small Molecules)

This protocol is ideal for synthetic peptides or hydrophobic small molecules that tolerate organic solvents[3].

-

Activation: Dissolve the carboxylic acid target (1 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (3 eq). Stir for 10 minutes at room temperature[3].

-

Conjugation: Add Cy3B amine (1.2 eq) dissolved in a minimal volume of anhydrous DMF.

-

Reaction: Stir the mixture at room temperature for 2–12 hours in the dark.

-

Purification: Purify the final conjugate via reverse-phase HPLC.

Data Presentation: Spectral Properties & DOL Calculation

To validate the integrity of your conjugation, you must calculate the Degree of Labeling (DOL). This ensures an optimal fluorophore-to-target ratio, preventing self-quenching or target precipitation.

| Property | Value | Reference |

| Excitation Maximum ( | 558 - 559 nm | [5] |

| Emission Maximum ( | 572 nm | [5] |

| Extinction Coefficient ( | 130,000 M⁻¹ cm⁻¹ | [5] |

| Correction Factor at 280 nm ( | 0.08 | [5] |

| Quantum Yield ( | 0.5 - 0.8 | [1] |

Self-Validating DOL Calculation:

Measure the absorbance of the purified conjugate at 280 nm (

-

Target Molarity:

-

Dye Molarity:

-

Degree of Labeling:

Troubleshooting & Optimization

-

Low Degree of Labeling (DOL): The most common cause is the rapid hydrolysis of the NHS ester intermediate. Ensure EDC/NHS are freshly prepared and the activation buffer is strictly maintained at pH 5.5–6.0. Confirm that no amine-containing buffers (e.g., Tris) are present during the conjugation phase.

-

Target Precipitation: Cy3B is relatively hydrophobic. If the target protein or polymer precipitates during conjugation, reduce the molar excess of Cy3B amine or incorporate 5-10% (v/v) DMSO into the conjugation buffer to enhance dye solubility.

References

-

Hall, L. M., Gerowska, M., & Brown, T. (2012). "A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers." Nucleic Acids Research, 40(14), e108. Available at:[Link]

-

Pan, B., et al. (2012). "Efficient Site-Specific Labeling of Proteins via Cysteines." Bioconjugate Chemistry, 23(3), 643-651. Available at:[Link]

-

Zlitni, A., et al. (2018). "Integration of Multitargeted Polymer-Based Contrast Agents with Photoacoustic Computed Tomography: An Imaging Technique to Visualize Breast Cancer Intratumor Heterogeneity." Biomacromolecules, 19(8), 3344-3355. Available at:[Link]

Sources

- 1. A highly fluorescent DNA toolkit: synthesis and properties of oligonucleotides containing new Cy3, Cy5 and Cy3B monomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Integration of Multitargeted Polymer-Based Contrast Agents with Photoacoustic Computed Tomography: An Imaging Technique to Visualize Breast Cancer Intratumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cy3 amine, 2247688-56-6 | BroadPharm [broadpharm.com]

- 5. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Imperative of C-Terminal Labeling

An In-depth Guide to the Site-Specific Labeling of Peptides with Cy3B Amine at the C-Terminus

In the landscape of peptide-based research and drug development, the precise attachment of functional moieties is paramount for elucidating biological mechanisms, enhancing therapeutic efficacy, and developing robust diagnostic tools. While the N-terminus and side-chains of lysine residues are common targets for labeling due to the high reactivity of their primary amines, site-specific modification of the C-terminal carboxyl group offers distinct advantages. C-terminal labeling preserves the N-terminus for biological interactions, such as receptor binding or enzymatic recognition, and can improve the pharmacokinetic profile of a peptide by increasing its resistance to carboxypeptidases.[1][]

This application note provides a comprehensive guide for the chemical conjugation of Cy3B amine, a bright and photostable fluorescent dye, to the C-terminus of a peptide.[3] We will delve into the chemical principles of carboxyl group activation, present a detailed experimental protocol, and discuss the critical aspects of purification and characterization of the final conjugate. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for achieving selective C-terminal peptide labeling.

The Chemical Rationale: Activating the C-Terminal Carboxyl Group

The covalent linkage of an amine-containing molecule, such as Cy3B amine, to a C-terminal carboxyl group necessitates the activation of the carboxylate to a more reactive species that is susceptible to nucleophilic attack by the amine. This process is analogous to the amide bond formation in peptide synthesis.[4][5] Two of the most common and effective strategies for carboxyl group activation in solution are the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with N-hydroxysuccinimide (NHS), and the use of phosphonium or uronium salt-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).[6][7][8]

The Challenge of Selectivity

A significant challenge in the C-terminal labeling of unprotected peptides in solution is the lack of selectivity between the C-terminal α-carboxyl group and the side-chain γ- and δ-carboxyl groups of aspartic acid (Asp) and glutamic acid (Glu) residues, respectively.[9] These carboxyl groups exhibit similar reactivity, which can lead to a heterogeneous mixture of labeled products. Therefore, the protocols detailed in this guide are most effective for peptides that do not contain Asp or Glu residues. For peptides containing these acidic residues, a successful C-terminal modification strategy would require the use of an orthogonal protection scheme during solid-phase peptide synthesis (SPPS) to selectively block the side-chain carboxyl groups.[10][11][12][13]

Experimental Workflow Overview

The overall workflow for the C-terminal labeling of a peptide with Cy3B amine can be visualized as a three-stage process: activation of the peptide's C-terminus, coupling with the amine-functionalized dye, and finally, purification and characterization of the conjugate.